molecular formula C26H22N2O4 B2957982 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 897624-58-7

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2957982
CAS RN: 897624-58-7
M. Wt: 426.472
InChI Key: ZTVJXSGBXOCSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, also known as BMQ, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. BMQ belongs to the class of quinolones and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide have been explored in various studies. For instance, the one-step synthesis, characterization, and X-ray analysis of similar compounds demonstrate the ability to obtain isomeric compounds through specific reactions, providing insights into their molecular structure and potential applications in material science or pharmaceuticals (L. Lu & Liang‐Nian He, 2012).

Biological Activity

Research into the biological activity of structurally related compounds, such as furoquinolines, has shown promising results in various fields, including pharmacology. These studies have explored the antifertility, analgesic, and anti-inflammatory activities of these compounds, highlighting their potential therapeutic uses (J. Sharada, KumariBhimineni Ratna, & M. Rao, 1987).

Antitumor Activity

Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound , have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives have demonstrated broad spectrum antitumor activity, offering a new avenue for cancer treatment research (Ibrahim A. Al-Suwaidan et al., 2016).

Chemical Synthesis and Drug Development

The development of chemical synthesis methods for related compounds provides a foundation for the creation of novel pharmaceutical agents. For example, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents showcases the potential of these compounds in drug development and offers insights into their mechanism of action against cancer cells (K. Redda, Madhavi Gangapuram, & Tiffany Ardley, 2010).

properties

IUPAC Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-17-12-13-22-19(14-17)26(31)20(25(30)18-8-4-3-5-9-18)15-28(22)16-24(29)27-21-10-6-7-11-23(21)32-2/h3-15H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVJXSGBXOCSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.